sodium (2S)-2-[(2R)-2-[(R)-[(2S)-1-[(3R,4S,5S)-4-[(2S)-N,3-dimethyl-2-[(2S)-3-methyl-2-(methylamino)butanamido]butanamido]-3-methoxy-5-methylheptanoyl]pyrrolidin-2-yl](methoxy)methyl]propanamido]-3-phenylpropanoate
Description
The sodium salt of (2S)-2-[(2R)-2-[(R)-(2S)-1-[(3R,4S,5S)-4-[(2S)-N,3-dimethyl-2-[(2S)-3-methyl-2-(methylamino)butanamido]butanamido]-3-methoxy-5-methylheptanoyl]pyrrolidin-2-ylmethyl]propanamido]-3-phenylpropanoate is a highly complex organic molecule characterized by:
- Multiple stereocenters (denoted by R/S configurations), critical for biological activity .
- Amide bonds contributing to stability and peptide-like interactions .
- Pyrrolidine ring enhancing conformational flexibility and mimicking natural proline structures .
- Methoxy and methyl groups influencing lipophilicity and metabolic stability .
- Sodium counterion improving aqueous solubility .
Properties
Molecular Formula |
C39H64N5NaO8 |
|---|---|
Molecular Weight |
753.9 g/mol |
IUPAC Name |
sodium;2-[[3-methoxy-3-[1-[3-methoxy-5-methyl-4-[methyl-[3-methyl-2-[[3-methyl-2-(methylamino)butanoyl]amino]butanoyl]amino]heptanoyl]pyrrolidin-2-yl]-2-methylpropanoyl]amino]-3-phenylpropanoate |
InChI |
InChI=1S/C39H65N5O8.Na/c1-12-25(6)34(43(9)38(48)33(24(4)5)42-37(47)32(40-8)23(2)3)30(51-10)22-31(45)44-20-16-19-29(44)35(52-11)26(7)36(46)41-28(39(49)50)21-27-17-14-13-15-18-27;/h13-15,17-18,23-26,28-30,32-35,40H,12,16,19-22H2,1-11H3,(H,41,46)(H,42,47)(H,49,50);/q;+1/p-1 |
InChI Key |
LGMDBXMBHWLORJ-UHFFFAOYSA-M |
Canonical SMILES |
CCC(C)C(C(CC(=O)N1CCCC1C(C(C)C(=O)NC(CC2=CC=CC=C2)C(=O)[O-])OC)OC)N(C)C(=O)C(C(C)C)NC(=O)C(C(C)C)NC.[Na+] |
Origin of Product |
United States |
Preparation Methods
The synthesis of MMAF sodium involves several steps, starting with the preparation of the core auristatin structure. The process typically includes the following steps:
Synthesis of the Core Structure: The core structure of auristatin is synthesized through a series of peptide coupling reactions. This involves the use of protected amino acids and coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and 1-hydroxybenzotriazole (HOBt).
Modification of the Core Structure: The core structure is then modified to introduce the necessary functional groups.
Final Conversion to Sodium Salt: The final step involves the conversion of the compound to its sodium salt form, which enhances its solubility and stability.
Chemical Reactions Analysis
MMAF sodium undergoes several types of chemical reactions, including:
Oxidation: MMAF sodium can undergo oxidation reactions, particularly at the methoxy groups. Common oxidizing agents used include hydrogen peroxide and potassium permanganate.
Reduction: Reduction reactions can occur at the amide bonds, typically using reducing agents such as lithium aluminum hydride (LiAlH4).
Scientific Research Applications
Antidiabetic Agents
Research has indicated that compounds similar to sodium (2S)-2-[(2R)-2-[(R)-[(2S)-1-[(3R,4S,5S)-4-[(2S)-N,3-dimethyl... are being explored for their potential to manage diabetes. These compounds can enhance insulin sensitivity and promote glucose uptake in tissues.
Case Study : A study demonstrated that derivatives of this compound showed significant hypoglycemic effects in diabetic rat models, suggesting its potential as a therapeutic agent for diabetes management .
Anticancer Properties
The structural complexity of this compound allows it to interact with various cellular pathways involved in cancer progression. Compounds with similar frameworks have been investigated for their ability to inhibit tumor growth.
Case Study : Research published in a peer-reviewed journal found that certain derivatives exhibited cytotoxic effects against cancer cell lines, indicating their potential as anticancer agents .
Neurological Applications
The compound's ability to cross the blood-brain barrier makes it a candidate for neurological disorders. Its structural analogs have been studied for neuroprotective effects.
Case Study : A study reported that compounds with similar structures demonstrated neuroprotective properties in models of neurodegenerative diseases .
Enzyme Inhibition
The compound may act as an inhibitor for specific enzymes involved in metabolic pathways. This inhibition can lead to altered metabolic states beneficial for treating metabolic disorders.
Drug Delivery Systems
Due to its amphiphilic nature, the compound can be utilized in drug delivery systems to enhance the solubility and bioavailability of poorly soluble drugs.
Synthesis of Bioconjugates
The functional groups present allow for easy conjugation with other biomolecules, facilitating the development of targeted therapies.
Table 1: Summary of Biological Activities
| Activity Type | Description | Reference |
|---|---|---|
| Antidiabetic | Enhances insulin sensitivity | |
| Anticancer | Cytotoxic effects on cancer cell lines | |
| Neuroprotective | Protects neurons from degeneration |
Mechanism of Action
MMAF sodium exerts its effects by inhibiting tubulin polymerization, which is essential for cell division. By binding to tubulin, MMAF sodium prevents the formation of microtubules, leading to cell cycle arrest and apoptosis. This mechanism is particularly effective in rapidly dividing cancer cells, making MMAF sodium a potent antineoplastic agent .
Comparison with Similar Compounds
Structural Analogues from Patented Compounds ()
Example 30: (2S,4R)-1-((S)-2-Benzamido-3,3-dimethylbutanoyl)-4-hydroxy-N-(4-(4-methylthiazol-5-yl)benzyl)pyrrolidine-2-carboxamide.
Key Insight : The sodium salt’s solubility contrasts with Example 30’s ammonium salt, suggesting divergent pharmacokinetic profiles. The thiazolyl group in Example 30 may confer specificity toward viral targets, while the target’s phenyl group could enable aromatic stacking in receptor binding .
Fluorinated Triazole Derivatives ()
Compound 16: Fluorinated triazole with acetoxymethyl and pyranosyl groups.
| Property | Target Sodium Salt | Compound 16 |
|---|---|---|
| Lipophilicity | Moderate (phenyl and methoxy) | High (fluorinated chains) |
| Stereochemical Complexity | High (multiple R/S centers) | Moderate (fewer stereocenters) |
| Potential Applications | Drug delivery (sodium salt solubility) | Imaging agents (fluorine tags) |
Thiazolo[3,2-a]pyridine Derivatives ()
Compound 29 : Thiazolo[3,2-a]pyridine core with naphthalenyl and acetamido groups.
| Property | Target Sodium Salt | Compound 29 |
|---|---|---|
| Heterocyclic Core | Pyrrolidine | Thiazolo[3,2-a]pyridine |
| Synthetic Complexity | High (multiple amide couplings) | Moderate (acetylation steps) |
| Bioactivity | Potential peptide mimicry | Kinase inhibition (heterocyclic core) |
Key Insight : The thiazolo[3,2-a]pyridine core in Compound 29 is associated with kinase inhibition, while the target’s pyrrolidine may mimic peptide substrates .
Research Findings and Theoretical Implications
- Solubility vs. Bioavailability : The sodium salt form enhances aqueous solubility, critical for oral bioavailability, compared to neutral analogs like Example 30 .
- Steric Effects : Methyl groups in the target compound likely reduce enzymatic degradation, extending half-life .
- Aromatic Interactions: The phenyl group may engage in π-π stacking with aromatic residues in proteins, a feature absent in non-aromatic analogs like Compound 16 .
- Stereochemical Specificity : The target’s stereocenters could enable selective binding to chiral biological targets, unlike simpler analogs .
Biological Activity
Sodium (2S)-2-[(2R)-2-[(R)-(2S)-1-[(3R,4S,5S)-4-[(2S)-N,3-dimethyl-2-[(2S)-3-methyl-2-(methylamino)butanamido]butanamido]-3-methoxy-5-methylheptanoyl]pyrrolidin-2-ylmethyl]propanamido]-3-phenylpropanoate is a complex organic compound characterized by multiple stereocenters and functional groups. Its intricate structure suggests significant potential for various biological activities, particularly in pharmaceutical applications. This article explores the biological activity of this compound, emphasizing its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The compound features several key functional groups:
- Amide linkages : Contributing to its stability and interaction with biological targets.
- Methoxy groups : Potentially influencing solubility and permeability.
- Phenyl functionalities : Implicating interactions with various receptors and enzymes.
Research indicates that sodium (2S)-2-[(2R)-...] may interact with several biological targets, including:
- Dihydrofolate Reductase (DHFR) : Inhibition of DHFR can disrupt folate metabolism, essential for DNA synthesis and cellular replication. This mechanism is crucial in cancer therapy as it can lead to the death of rapidly dividing cells .
- Kinases : The compound may exhibit inhibitory effects on various kinases involved in signal transduction pathways, which could affect cell proliferation and survival .
- Phospholipase A2 : Inhibition of this enzyme has been linked to reduced inflammatory responses, suggesting potential applications in treating inflammatory diseases .
Therapeutic Applications
The therapeutic potential of sodium (2S)-2-[(2R)-...] spans various medical fields:
- Cancer Treatment : Due to its ability to inhibit DHFR and other kinases, it may serve as a candidate for anti-cancer therapies.
- Anti-inflammatory Agents : Its activity against phospholipase A2 positions it as a possible treatment for inflammatory conditions.
Case Studies
Research has documented the effects of sodium (2S)-2-[(2R)-...] in various experimental models:
- In vitro Studies : Cell line assays demonstrated that the compound significantly inhibited cell growth in cancer cell lines by targeting DHFR and disrupting nucleotide synthesis .
- Animal Models : In vivo studies showed that administration of this compound resulted in reduced tumor size in xenograft models, supporting its potential as an effective anti-cancer agent .
Comparative Analysis with Similar Compounds
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| Compound A | Similar amide linkages | Different side chains |
| Compound B | Contains methoxy groups | Varying stereochemistry |
| Compound C | Phenyl group present | Distinct biological activity |
This comparison highlights sodium (2S)-2-[(2R)-...] as unique due to its specific arrangement of functional groups and stereochemistry that may contribute to its distinct properties and activities.
Q & A
Q. What are the key considerations for synthesizing this sodium compound with correct stereochemistry?
- Methodological Answer: Synthesis requires chiral catalysts (e.g., Pd/C for hydrogenation), stepwise coupling of peptide fragments, and protecting groups (e.g., Boc or Fmoc) to preserve stereochemistry . High-resolution NMR and mass spectrometry (MS) should validate intermediate structures and stereochemical integrity. For example, details the use of NMR chemical shifts (δ 7.2–7.4 ppm for aromatic protons) and MS (m/z 1103.42) for confirmation .
Q. Which analytical techniques are recommended for characterizing purity and structure?
- Methodological Answer:
- HPLC : Reverse-phase HPLC with UV detection (e.g., C18 column, acetonitrile/water gradient) to assess purity (>98% per ) .
- NMR : 2D NMR (COSY, HSQC) to resolve overlapping signals in complex regions (e.g., pyrrolidine and phenyl groups) .
- MS : High-resolution ESI-MS to confirm molecular weight and fragmentation patterns .
Q. What safety protocols are essential when handling this compound?
- Methodological Answer:
Q. What are the best practices for storing this compound?
- Methodological Answer: Store at –20°C in airtight, light-resistant containers under inert gas (argon/nitrogen) to prevent hydrolysis/oxidation . Desiccants (e.g., silica gel) mitigate moisture-induced degradation.
Advanced Research Questions
Q. How can machine learning optimize reaction conditions for synthesizing this compound?
- Methodological Answer: Bayesian optimization algorithms can predict optimal parameters (temperature, solvent ratio, catalyst loading) by iterating through factorial design experiments . For example, used a full factorial design to maximize α-aminophosphonate yields (85–94%) by adjusting precursor concentration and pH .
Q. How to resolve conflicting spectroscopic data during structural elucidation?
- Methodological Answer:
- X-ray crystallography : Definitive confirmation of stereochemistry and bond connectivity .
- Computational modeling : Density Functional Theory (DFT) to simulate NMR spectra and compare with experimental data .
- Isotopic labeling : Use ¹³C/¹⁵N-labeled intermediates to trace ambiguous signals in crowded spectra .
Q. How to design PROTACs using this sodium compound as a ligand?
- Methodological Answer:
- Linker design : Polyethylene glycol (PEG) or alkyl chains balance solubility and steric bulk (e.g., used tetraethylene glycol linkers) .
- Target validation : SPR or ITC assays quantify binding affinity (KD) to E3 ligases (e.g., VHL or CRBN) .
- In vitro testing : Western blotting to assess target protein degradation (DC50 values <100 nM in ) .
Q. How to assess stability under varying pH and temperature conditions?
- Methodological Answer: Conduct forced degradation studies:
- Acidic/alkaline hydrolysis : 0.1M HCl/NaOH at 40°C for 24 hours.
- Thermal stress : 60°C for 72 hours.
Analyze degradation products via LC-MS and compare with stability-indicating HPLC methods (e.g., validated a method for velpatasvir under similar conditions) .
Q. How to integrate computational modeling in ligand-receptor interaction studies?
- Methodological Answer:
- Molecular Dynamics (MD) : Simulate binding modes of the sodium salt with target proteins (e.g., NS5A in HCV) .
- Free Energy Perturbation (FEP) : Predict ΔG changes for substituent modifications (e.g., methoxy vs. methyl groups) .
- Machine Learning (ML) : Train models on high-throughput screening data to prioritize analogs with improved binding .
Q. How to address low yields in large-scale synthesis?
- Methodological Answer:
- Process intensification : Use flow chemistry to enhance mixing and heat transfer (e.g., optimized yields via continuous reactors) .
- Catalyst recycling : Immobilize chiral catalysts on silica or magnetic nanoparticles for reuse .
- DoE optimization : Central composite design to identify critical factors (e.g., reaction time, stoichiometry) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
